molecular formula C12H15Cl2NO2S B500541 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide CAS No. 942358-95-4

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide

Cat. No.: B500541
CAS No.: 942358-95-4
M. Wt: 308.2g/mol
InChI Key: VKZQYVDLVHHBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H15Cl2NO2S It is characterized by the presence of two chlorine atoms, a cyclopentyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent introduction of the cyclopentyl and methyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride. The final step involves the reaction of the intermediate with cyclopentylamine under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also in place to handle the hazardous reagents and by-products generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclopentyl group enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c1-8-6-10(13)11(14)7-12(8)18(16,17)15-9-4-2-3-5-9/h6-7,9,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQYVDLVHHBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.